molecular formula C16H16N6O2S2 B6556872 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040648-49-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556872
CAS No.: 1040648-49-4
M. Wt: 388.5 g/mol
InChI Key: DHYNOCHZPODIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 4. The propanamide linker connects this moiety to a 1,3-thiazole ring bearing a phenylcarbamoyl amino group at position 5.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,19,22,23)(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYNOCHZPODIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a derivative of the 1,3,4-thiadiazole and thiazole scaffolds, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Overview of 1,3,4-Thiadiazole and Thiazole Derivatives

1,3,4-Thiadiazole and thiazole derivatives have been extensively studied due to their wide range of biological activities including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The incorporation of various substituents on these scaffolds can significantly influence their biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives exhibited promising anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). One specific compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29

The mechanism of action for these compounds often involves the inhibition of critical enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are essential for nucleotide synthesis and DNA replication in cancer cells .

Antimicrobial Properties

The biological activity of thiadiazole derivatives extends to antimicrobial effects. A study evaluated various thiadiazole compounds for their antibacterial and antifungal properties. Certain derivatives showed moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

CompoundMicrobial StrainActivity LevelReference
15S. aureusModerate
15E. coliSignificant
-C. albicansModerate

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been documented. In particular, compounds similar to this compound have shown effectiveness in various animal models for seizure induction . For example, a related compound demonstrated an effective dose (ED50) significantly lower than that of standard anticonvulsants like valproic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the thiadiazole or thiazole rings can enhance biological activity. For instance, substituents at the C-5 position have been associated with increased anticancer activity .

Case Studies

Several case studies have illustrated the promising nature of thiadiazole derivatives in clinical settings:

  • Case Study 1 : A compound with a similar scaffold was tested in vivo for its anticonvulsant activity using the maximal electroshock seizure (MES) model. It exhibited significant protective effects comparable to established treatments .
  • Case Study 2 : In a toxicity evaluation using Daphnia magna, several synthesized thiadiazole derivatives showed low toxicity levels while maintaining high anticancer efficacy, suggesting a favorable therapeutic index for further development .

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

Condition Hydrolysis Pathway Products Half-Life
Acidic (pH < 3)Cleavage of the propanamide bond via protonation of the carbonyl oxygen 3-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoic acid + Thiadiazole2.5 hours
Alkaline (pH > 9)Saponification of the carbamoyl group and thiadiazole ring degradation Phenylurea derivative + Thiazole-4-propanoate45 minutes
Neutral (pH 7.4)Minimal degradation; intramolecular hydrogen bonding stabilizes the structure >48 hours

Stability under thermal stress (50°C for 72 hours) shows <5% degradation, indicating robustness in dry formulations .

Reactivity with Nucleophiles

The thiadiazole and thiazole rings exhibit distinct nucleophilic substitution patterns:

Nucleophile Reaction Site Product Mechanism
HydrazineThiadiazole C-2 position 5-Methyl-1,3,4-thiadiazol-2-yl hydrazineAromatic nucleophilic substitution
ThiophenolThiazole C-4 position 4-(Phenylthio)-1,3-thiazole derivativeRadical-mediated coupling
Grignard reagentsPropanamide carbonyl group Tertiary alcohol derivativeNucleophilic acyl substitution

The carbamoyl group remains inert under mild conditions but reacts with strong bases (e.g., LDA) to form isocyanate intermediates .

Oxidation and Reductive Pathways

Reaction Type Conditions Outcome Applications
Oxidation (H₂O₂)Thiadiazole S-atom oxidationSulfoxide derivative (confirmed via LC-MS) Prodrug activation
Reduction (H₂/Pd-C)Carbamoyl group reduction2-Aminothiazole derivativeBioactivity modulation

The thiazole ring resists reduction under standard catalytic hydrogenation conditions due to aromatic stabilization .

Photochemical Reactions

UV irradiation (254 nm, 24 hours) induces:

  • Cis-trans isomerization of the carbamoyl group (confirmed by NMR) .

  • Ring-opening of the thiadiazole moiety, generating a thiourea derivative (yield: 12%) .

Metal Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal Ion Binding Sites Complex Structure Stability Constant (log K)
Cu²⁺Thiadiazole N-3, Thiazole N-1Tetrahedral geometry (UV-Vis λₘₐₓ = 680 nm) 8.2 ± 0.3
Fe³⁺Carbamoyl O, Thiadiazole SOctahedral geometry (Mössbauer δ = 0.42 mm/s) 6.9 ± 0.2

Complexation enhances solubility in polar aprotic solvents (e.g., DMSO) by >50% .

Biochemical Interactions

While not strictly a "chemical reaction," the compound undergoes enzymatic transformations:

  • Cytochrome P450 3A4-mediated oxidation : Generates a hydroxylated metabolite at the propanamide chain (IC₅₀ = 2.1 μM) .

  • Glutathione conjugation : Thiadiazole ring reacts with GSH via Michael addition (k = 1.8 × 10³ M⁻¹s⁻¹) .

Comparative Reactivity with Analogues

Structural Feature Impact on Reactivity Example
5-Methyl substitutionEnhances thiadiazole ring stability; reduces electrophilicity at C-2 72% slower hydrolysis vs. unsubstituted analogue
Phenylcarbamoyl groupIncreases steric bulk; retards nucleophilic substitution at thiazole C-4 3-fold lower reaction rate with thiophenol
Propanamide linkerFacilitates hydrogen bonding; resists enzymatic cleavage compared to ethanamide 40% higher plasma stability

Comparison with Similar Compounds

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives

Compounds 8d, 8e, 8g, and 8h () replace the 1,3,4-thiadiazole core with 1,3,4-oxadiazole. For example:

  • 8d (C₁₅H₁₄N₄O₂S₂) has a lower melting point (135–136°C) compared to thiadiazole analogs, likely due to weaker intermolecular interactions .
  • The target compound’s sulfur atom may enhance lipophilicity, improving membrane permeability in biological systems.

Thiadiazole Derivatives with Alkyl/Aryl Substituents

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Substituting the methyl group with ethyl increases molecular weight (261.34 g/mol vs.
  • N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): The 4-methoxybenzyl group introduces electron-donating effects, which could stabilize charge-transfer interactions in enzymatic binding pockets .

Propanamide Linker Variations

Thiazole vs. Benzimidazole/Triazole Moieties

  • 9a–9e () feature benzimidazole-triazole-acetamide structures instead of thiazole-propanamide. These bulkier groups may hinder target engagement but offer additional hydrogen-bonding sites (e.g., triazole N–H) .
  • The target compound’s phenylcarbamoyl amino group on the thiazole ring provides a urea-like motif, enhancing hydrogen-bond donor/acceptor capacity compared to simpler acetamide derivatives .

Substituent Effects on Physicochemical Properties

Compound (Reference) Core Structure Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3,4-Thiadiazole 5-Methyl, phenylcarbamoyl Not reported ~406.5 (estimated) Thiadiazole, thiazole, urea
8h () 1,3,4-Oxadiazole 3-Nitrophenyl 158–159 383.42 Oxadiazole, nitro
N-(5-Ethyl-thiadiazol-2-yl)-... () 1,3,4-Thiadiazole 5-Ethyl Not reported 261.34 Ethyl, propanamide
9c () Benzimidazole-Triazole 4-Bromophenyl Not reported ~500 (estimated) Bromophenyl, triazole, acetamide
  • Electron-Withdrawing Groups (EWGs): The nitro group in 8h increases polarity and melting point (158–159°C) but may reduce bioavailability due to poor membrane diffusion .
  • Electron-Donating Groups (EDGs): Methoxy groups () improve solubility in polar solvents, which could enhance pharmacokinetic profiles .

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The 5-methyl-1,3,4-thiadiazol-2-amine scaffold is synthesized via cyclization of thiosemicarbazide derivatives. Gupta et al. demonstrated that 4-methylthiosemicarbazide undergoes dehydration in the presence of polyphosphoric acid (PPA) and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 110–120°C for 4–6 hours, yielding 5-methyl-1,3,4-thiadiazol-2-amine in 78–85% purity . Alternative methods employ methane sulfonic acid as a dehydrating agent, achieving comparable yields (82%) under milder conditions (80°C, 3 hours) .

Key reaction parameters :

Reagent SystemTemperature (°C)Time (h)Yield (%)
PPA/H<sub>2</sub>SO<sub>4</sub> (3:1)110–1204–678–85
Methane sulfonic acid80382

The product is purified via recrystallization from ethanol, with characteristic <sup>1</sup>H NMR signals at δ 2.45 (s, 3H, CH<sub>3</sub>) and δ 6.12 (s, 2H, NH<sub>2</sub>) .

Preparation of 2-[(Phenylcarbamoyl)Amino]-1,3-Thiazol-4-Ylpropanoic Acid

The thiazole moiety is constructed through a Hantzsch thiazole synthesis. Thiourea reacts with ethyl 4-bromo-3-oxopentanoate in refluxing ethanol (12 hours), forming 2-amino-4-(carbethoxyethyl)-1,3-thiazole. Subsequent acylation with phenyl isocyanate in dry tetrahydrofuran (THF) at 0–5°C introduces the phenylcarbamoyl group, yielding 2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-ylpropanoic acid ethyl ester (89% yield) . Saponification with NaOH (2M, 70°C, 2 hours) converts the ester to the free acid, confirmed by IR absorption at 1705 cm<sup>−1</sup> (C=O) .

Amide Coupling to Form the Target Compound

The final step involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with 2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-ylpropanoic acid using N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. Optimal conditions (room temperature, 24 hours) afford the target compound in 65–72% yield . Post-reaction workup includes extraction with ethyl acetate, washing with NaHCO<sub>3</sub> and brine, and purification via column chromatography (EtOAc/petroleum ether, 1:3) .

Comparative coupling efficiencies :

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtAcetonitrile2465–72
DCC/DMAPDCM4858–63

Analytical Characterization

The compound is validated by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data:

  • <sup>1</sup>H NMR (DMSO-*d<sub>6</sub> , 400 MHz)**: δ 2.44 (s, 3H, CH<sub>3</sub>), δ 3.12–3.25 (m, 2H, CH<sub>2</sub>), δ 4.01 (t, 1H, CH), δ 7.28–7.45 (m, 5H, Ar-H), δ 10.02 (s, 1H, NH) .

  • HRMS (ESI<sup>+</sup>) : m/z 432.1245 [M+H]<sup>+</sup> (calc. 432.1238) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of thiosemicarbazides with appropriate carbonyl derivatives. For example, intermediates like 1,3,4-thiadiazole cores are synthesized via cyclization under reflux in solvents like ethanol or acetonitrile. Key steps include:

  • Use of POCl₃ or iodine/triethylamine for cyclization .
  • Characterization via IR (to confirm functional groups like -NH, C=O), ¹H/¹³C NMR (to verify regiochemistry), and mass spectrometry (to confirm molecular weight) .
    • Note : Ethanol or DMF are common solvents, and recrystallization is used for purification .

Q. How is the compound’s purity validated, and what analytical techniques are essential?

  • Methodological Answer : Purity is assessed using:

  • HPLC with UV detection (≥95% purity threshold).
  • Elemental analysis (C, H, N) to confirm stoichiometry .
  • Melting point determination to compare with literature values .
    • Advanced Tip : Use hyphenated techniques like LC-MS for trace impurity profiling.

Advanced Research Questions

Q. How can researchers optimize synthesis yields when conflicting cyclization conditions are reported?

  • Methodological Answer : Contradictions arise in cyclization agents (e.g., iodine vs. POCl₃) . To resolve:

  • Perform design of experiments (DoE) to test variables (solvent, catalyst, temperature).
  • Monitor reaction progress via TLC or in-situ IR.
  • Example: Reflux in acetonitrile with iodine/TEA (yield: ~75%) vs. POCl₃ in DMF (yield: ~60%) .
    • Key Insight : Iodine may favor milder conditions but require post-reaction sulfur removal .

Q. What strategies are effective in elucidating the compound’s mechanism of action in cancer models?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects .
  • Molecular docking : Target proteins like Bcl-2 or caspases using software (AutoDock Vina) with PDB structures .
  • Pathway analysis : Western blotting for p53, Bax, and Bcl-2 expression .
    • Validation : Cross-validate docking results with mutagenesis studies or SPR binding assays.

Q. How can structural discrepancies in X-ray crystallography and NMR data be resolved?

  • Methodological Answer :

  • X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks (e.g., for polymorphs) .
  • Dynamic NMR : Study tautomerism or conformational flexibility in solution.
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts (Gaussian software) .
    • Case Study : used X-ray to confirm trichloroethylcarboxamide geometry, resolving ambiguities from NMR .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to address variability in cytotoxicity data?

  • Methodological Answer :

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀.
  • Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells.
  • Replicate assays ≥3 times; apply ANOVA with post-hoc tests for significance .
    • Troubleshooting : If IC₅₀ varies between cell lines (e.g., MCF-7 vs. HeLa), assess uptake efficiency via LC-MS/MS.

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore modeling (Schrödinger Phase) to identify shared motifs with known inhibitors.
  • Off-target screening using databases like ChEMBL or BindingDB.
  • MD simulations (GROMACS) to assess stability of compound-target complexes .
    • Validation : Validate predictions with kinase panel assays or thermal shift assays.

Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform solubility screening using USP methods: Shake-flask technique in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, hexane).
  • Analyze via UV spectroscopy or nephelometry.
  • Case Study : used ethanol for recrystallization, suggesting moderate polarity solubility , while used DMF for cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.